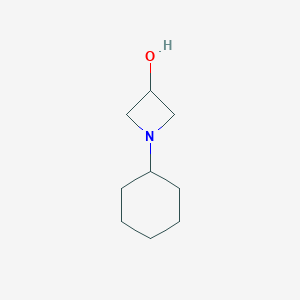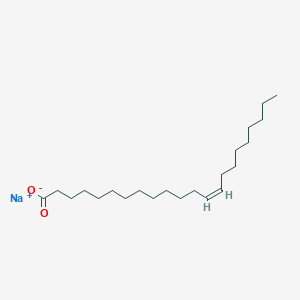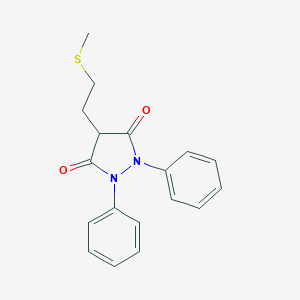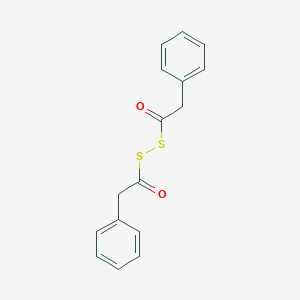
Aurate(1-), tetrachloro-, cesium, (SP-4-1)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aurate(1-), tetrachloro-, cesium, (SP-4-1)- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a type of cesium aurate, which is a salt that contains the aurate anion (AuO2-) and a cesium cation (Cs+). The tetrachloro- in the name refers to the presence of four chlorine atoms in the compound. In
Wissenschaftliche Forschungsanwendungen
Aurate(1-), tetrachloro-, cesium, (Aurate(1-), tetrachloro-, cesium, (SP-4-1)-)- has been studied for its potential applications in various scientific fields. In materials science, it has been used as a precursor for the synthesis of gold nanoparticles and as a catalyst for chemical reactions. In biochemistry, it has been studied for its potential use in cancer treatment and as a tool for imaging biological structures. In addition, it has been investigated for its potential use in electrochemistry and as a sensor for detecting heavy metal ions.
Wirkmechanismus
The mechanism of action of Aurate(1-), tetrachloro-, cesium, (Aurate(1-), tetrachloro-, cesium, (SP-4-1)-)- is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. This can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
Aurate(1-), tetrachloro-, cesium, (Aurate(1-), tetrachloro-, cesium, (SP-4-1)-)- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors. It has also been shown to have antibacterial and antifungal properties. In addition, it has been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Aurate(1-), tetrachloro-, cesium, (Aurate(1-), tetrachloro-, cesium, (SP-4-1)-)- in lab experiments is its unique properties, which make it useful for various applications. However, one limitation is its toxicity, which can make it challenging to work with. In addition, its high cost and limited availability can also be a barrier to its use in some experiments.
Zukünftige Richtungen
There are many future directions for research on Aurate(1-), tetrachloro-, cesium, (Aurate(1-), tetrachloro-, cesium, (SP-4-1)-)-. One area of interest is its potential use in cancer treatment, particularly in combination with other therapies. Another area of interest is its use in materials science, such as the synthesis of new catalysts and sensors. In addition, further research is needed to fully understand the mechanism of action of the compound and its effects on biological systems.
Conclusion:
Aurate(1-), tetrachloro-, cesium, (Aurate(1-), tetrachloro-, cesium, (SP-4-1)-)- is a unique chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of Aurate(1-), tetrachloro-, cesium, (Aurate(1-), tetrachloro-, cesium, (SP-4-1)-)- involves the reaction of cesium chloride (CsCl) with auric chloride (AuCl3) in the presence of hydrochloric acid (HCl) and chlorine gas (Cl2). The reaction takes place at a high temperature and pressure and results in the formation of the compound. The purity of the compound can be improved by recrystallization.
Eigenschaften
CAS-Nummer |
13682-60-5 |
|---|---|
Produktname |
Aurate(1-), tetrachloro-, cesium, (SP-4-1)- |
Molekularformel |
AuCl4Cs |
Molekulargewicht |
471.7 g/mol |
IUPAC-Name |
cesium;gold(3+);tetrachloride |
InChI |
InChI=1S/Au.4ClH.Cs/h;4*1H;/q+3;;;;;+1/p-4 |
InChI-Schlüssel |
XZYTXYUDKPBRLK-UHFFFAOYSA-J |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cs+].[Au+3] |
Kanonische SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cs+].[Au+3] |
Andere CAS-Nummern |
13682-60-5 |
Verwandte CAS-Nummern |
16903-35-8 (Parent) |
Synonyme |
cesium tetrachloroaurate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




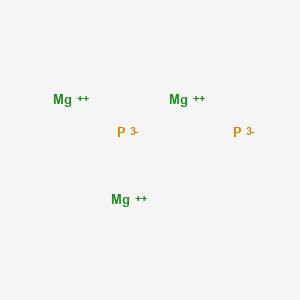
![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)
